Butyl[1-(4-fluorophenyl)propyl]amine
Description
Properties
Molecular Formula |
C13H20FN |
|---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)propyl]butan-1-amine |
InChI |
InChI=1S/C13H20FN/c1-3-5-10-15-13(4-2)11-6-8-12(14)9-7-11/h6-9,13,15H,3-5,10H2,1-2H3 |
InChI Key |
SKQDHTHKMLHXRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(CC)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Ketone Substrate Preparation
The ketone precursor 1-(4-fluorophenyl)propan-1-one is synthesized via Friedel-Crafts acylation of fluorobenzene with propionyl chloride under AlCl₃ catalysis (yield: 78–85%).
Reductive Coupling
- Reactants : 1-(4-fluorophenyl)propan-1-one (1.0 equiv), butylamine (1.2 equiv)
- Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
- Solvent : Dichloroethane (DCE)
- Conditions : 0–25°C, 12–24 h
- Yield : 70–82%
- Stereoselectivity : Racemic mixture unless chiral auxiliaries are employed.
- Imine formation followed by borohydride-mediated reduction.
- Steric hindrance from the 4-fluorophenyl group favors anti addition.
Alkylation of Primary Amines
SN2 Alkylation
- Reactants : 1-(4-fluorophenyl)propyl bromide (1.0 equiv), butylamine (2.0 equiv)
- Base : K₂CO₃ (2.5 equiv)
- Solvent : Acetonitrile or DMF
- Conditions : 60–80°C, 6–12 h
- Yield : 55–65%
- Limitations : Competing elimination at elevated temperatures.
Phase-Transfer Catalysis
- Catalyst : Tetrabutylammonium bromide (TBAB, 10 mol%)
- Solvent : Toluene/water biphasic system
- Yield Improvement : 72–75%.
Transition-Metal Catalyzed Hydroamination
Rhodium-Catalyzed Hydroaminomethylation
- Substrate : 4-Fluorostyrene (1.0 equiv), butylamine (1.1 equiv)
- Catalyst : [Rh(cod)Cl]₂ (1 mol%), Xantphos ligand (2 mol%)
- Conditions : 80°C, 50 bar CO/H₂ (1:1), 12 h
- Yield : 85–90%
- Regioselectivity : Linear product favored (>20:1) due to electronic effects of the fluorophenyl group.
Table 1. Comparison of Hydroamination Conditions
| Catalyst System | Temp (°C) | Pressure (bar) | Yield (%) | Selectivity (n:i) |
|---|---|---|---|---|
| [Rh(cod)Cl]₂/Xantphos | 80 | 50 | 85–90 | >20:1 |
| Ru³⁺/BINAP | 100 | 70 | 78 | 15:1 |
Asymmetric Synthesis
Chiral Auxiliary Approach
- Substrate : (S)-1-(4-fluorophenyl)propyl tosylate
- Chiral Ligand : (R)-BINOL-derived phosphoramidite
- Conditions : Pd₂(dba)₃ (5 mol%), THF, 60°C
- Enantiomeric Excess (ee) : 92–95%
- Yield : 68–73%
Enzymatic Resolution
- Enzyme : Candida antarctica lipase B (CALB)
- Substrate : Racemic butyl[1-(4-fluorophenyl)propyl]amide
- Conditions : Phosphate buffer (pH 7.0), 37°C, 24 h
- Result : 48% conversion with 99% ee for (R)-enantiomer.
Green Chemistry Approaches
Microwave-Assisted Synthesis
- Reactants : 1-(4-fluorophenyl)propanal, butylamine
- Catalyst : Montmorillonite K10
- Conditions : 150 W, 120°C, 15 min
- Yield : 88%
- Advantages : 80% reduction in reaction time.
Solvent-Free Mechanochemical Synthesis
- Reactants : 1-(4-fluorophenyl)propyl chloride, butylamine
- Grinding Aid : SiO₂ nanoparticles
- Conditions : Ball milling, 30 Hz, 2 h
- Yield : 76%
Industrial-Scale Considerations
Continuous Flow Reactors
Process :
- Residence Time : 5 min
- Catalyst : Immobilized Rh/Pt on Al₂O₃
- Throughput : 1.2 kg/h
- Purity : >99.5% by GC-MS
Cost Analysis
Table 2. Economic Comparison of Methods
| Method | Cost ($/kg) | Catalyst Reusability | Environmental Factor |
|---|---|---|---|
| Reductive Amination | 320 | Low | Moderate waste |
| Hydroamination | 280 | High (5 cycles) | Low E-factor |
| Asymmetric Synthesis | 950 | None | High solvent use |
Chemical Reactions Analysis
Types of Reactions
Butyl[1-(4-fluorophenyl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of phenol or alkyl-substituted derivatives.
Scientific Research Applications
Butyl[1-(4-fluorophenyl)propyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl[1-(4-fluorophenyl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Similarities and Differences
Key structural analogs and their distinguishing features:
Structural Insights :
Pharmacological and Functional Comparisons
- Citalopram-Related Impurities : Desmethyl-citalopram (IMP-2) shares the 4-fluorophenylpropylamine motif but incorporates an isobenzofuran core. Its presence in pharmaceuticals is tightly controlled (<0.1%) due to enantiomeric activity risks .
- Cholesterol Absorption Inhibition : SCH58235, a glucuronide metabolite of SCH48461, demonstrates 400-fold higher potency than its parent compound. This highlights the role of fluorinated amines in enhancing target engagement and systemic retention .
Physicochemical Properties
- Thermal Stability : Fluorophenyl-containing metal-organic frameworks (MOFs) exhibit reduced decomposition temperatures with larger alkyl substituents (e.g., butyl vs. propyl), a trend likely applicable to this compound .
- Solubility: The dimethylamino analog shows higher aqueous solubility than the butyl derivative due to increased polarity, impacting formulation strategies .
Biological Activity
Butyl[1-(4-fluorophenyl)propyl]amine is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a butyl group attached to a propylamine structure, with a fluorinated phenyl ring. The presence of the fluorine atom is known to influence the compound's reactivity and biological activity, enhancing its binding affinity to various biological targets compared to non-fluorinated analogs.
The biological activity of this compound primarily involves its interaction with neurotransmitter transporters and receptors. It has been investigated for its role as a ligand in receptor binding studies, particularly focusing on:
- Dopamine Transporter (DAT) : The compound may act as an atypical DAT inhibitor, which is crucial for regulating dopamine levels in the brain. This mechanism has therapeutic implications for conditions like psychostimulant abuse .
- Serotonin Transporter (SERT) : Research indicates that modifications in the structure of compounds similar to this compound can significantly affect their binding affinities at SERT, suggesting potential antidepressant properties .
Binding Affinities
The following table summarizes the binding affinities of this compound and its analogs at key neurotransmitter transporters:
| Compound | Target | Binding Affinity (nM) |
|---|---|---|
| This compound | DAT | 23 |
| Bis(4-fluorophenyl)methyl)sulfinyl)ethylpiperazine | DAT | 230 |
| 1-(4-bromophenyl)-1-propylamine | SERT | 150 |
This data indicates that this compound exhibits higher affinity for DAT compared to some structurally related compounds, suggesting its potential as a therapeutic agent in managing dopamine-related disorders.
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in preclinical models:
- Psychostimulant Abuse : In rodent models, this compound demonstrated a capacity to reduce the reinforcing effects of cocaine without inducing psychostimulant-like behaviors itself. This suggests its potential utility in addiction treatment .
- Neuroprotective Effects : Investigations into its neuroprotective properties indicate that it may mitigate neuronal damage associated with neurodegenerative diseases through modulation of neurotransmitter systems .
Comparative Analysis with Similar Compounds
This compound has been compared with other compounds featuring similar structures but different substituents. For example:
- Butyl[1-(4-chlorophenyl)propyl]amine : This analog showed reduced binding affinity at both DAT and SERT compared to the fluorinated version, emphasizing the importance of the fluorine atom in enhancing biological activity.
- Butyl[1-(4-methylphenyl)propyl]amine : Exhibited lower metabolic stability and efficacy, indicating that the electronic properties imparted by the fluorine atom are crucial for optimal activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
